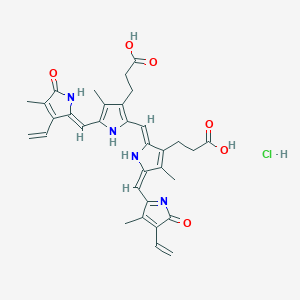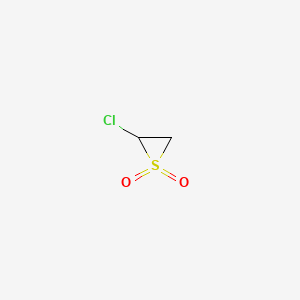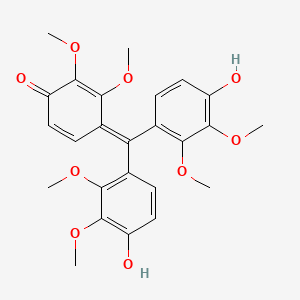![molecular formula C19H24F6N2O5 B593648 Flecainida-d4 Acetato [bis(2,2,2-trifluoroetoxi-1,1-d2)] CAS No. 1276197-21-7](/img/no-structure.png)
Flecainida-d4 Acetato [bis(2,2,2-trifluoroetoxi-1,1-d2)]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Flecainide-d4 Acetate [bis(2,2,2-trifluoroethoxy-1,1-d2)] is a deuterated form of Flecainide acetate, a Class I anti-arrhythmic agent. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Flecainide, as the deuterium atoms can provide more detailed insights through various analytical techniques .
Aplicaciones Científicas De Investigación
Flecainide-d4 Acetate [bis(2,2,2-trifluoroethoxy-1,1-d2)] has several scientific research applications:
Chemistry: It is used as a reference standard in mass spectrometry to study the fragmentation patterns of Flecainide.
Biology: The compound helps in understanding the metabolic pathways of Flecainide in biological systems.
Medicine: It is used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of Flecainide.
Mecanismo De Acción
Target of Action
Flecainide-d4 Acetate [bis(2,2,2-trifluoroethoxy-1,1-d2)] is a deuterated version of Flecainide Acetate . The primary targets of Flecainide are the voltage-gated sodium channels in the heart . These channels play a crucial role in the initiation and propagation of action potentials in cardiac cells, which are essential for heart rhythm .
Mode of Action
Flecainide works by blocking the sodium channels, thereby slowing the rapid influx of sodium ions during the depolarization phase of the action potential . This results in a decrease in the rate of rise of the action potential, which can delay conduction in the heart, particularly in cells that are depolarized or partially depolarized .
Biochemical Pathways
By blocking sodium channels, Flecainide affects the electrical conduction pathways in the heart. It slows conduction in the atria, ventricles, and His-Purkinje system . The drug also prolongs the refractory period of the atria, ventricles, and His-Purkinje system, which can help prevent the re-entry of electrical impulses, a common cause of certain types of arrhythmias .
Result of Action
The molecular and cellular effects of Flecainide’s action result in a slowed heart rate and restoration of normal rhythm . By blocking the sodium channels and slowing electrical conduction, the drug can help prevent abnormal electrical signals that cause arrhythmias .
Métodos De Preparación
The synthesis of Flecainide-d4 Acetate [bis(2,2,2-trifluoroethoxy-1,1-d2)] involves the incorporation of deuterium atoms into the Flecainide acetate molecule. The synthetic route typically starts with the preparation of deuterated intermediates, followed by their reaction with appropriate reagents to form the final product. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure the selective incorporation of deuterium atoms .
Industrial production methods for this compound are similar to those used in laboratory synthesis but are scaled up to meet commercial demands. These methods involve stringent quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Flecainide-d4 Acetate [bis(2,2,2-trifluoroethoxy-1,1-d2)] undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated alcohols .
Comparación Con Compuestos Similares
Flecainide-d4 Acetate [bis(2,2,2-trifluoroethoxy-1,1-d2)] can be compared with other deuterated anti-arrhythmic agents such as:
Encainide-d4 Acetate: Another deuterated Class I anti-arrhythmic agent with similar applications in research.
Propafenone-d4 Acetate: Used for studying the pharmacokinetics and metabolism of Propafenone.
Lidocaine-d4 Acetate: A deuterated form of Lidocaine used in similar pharmacokinetic studies.
The uniqueness of Flecainide-d4 Acetate [bis(2,2,2-trifluoroethoxy-1,1-d2)] lies in its specific deuterium labeling, which provides distinct advantages in analytical studies, such as improved signal-to-noise ratio in mass spectrometry .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Flecainide-d4 Acetate [bis(2,2,2-trifluoroethoxy-1,1-d2)] involves the reaction of Flecainide with deuterated acetic anhydride in the presence of a deuterated base to form the deuterated acetate derivative. The trifluoroethoxy groups are then introduced using a reaction with trifluoroethanol and a deuterated base.", "Starting Materials": [ "Flecainide", "Deuterated acetic anhydride", "Deuterated base", "Trifluoroethanol" ], "Reaction": [ "Step 1: Flecainide is reacted with deuterated acetic anhydride in the presence of a deuterated base to form the deuterated acetate derivative.", "Step 2: Trifluoroethanol is added to the reaction mixture along with a deuterated base.", "Step 3: The reaction mixture is stirred at room temperature for several hours to allow for the introduction of the trifluoroethoxy groups.", "Step 4: The reaction mixture is then quenched with water and extracted with an organic solvent.", "Step 5: The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the desired product, Flecainide-d4 Acetate [bis(2,2,2-trifluoroethoxy-1,1-d2)]." ] } | |
Número CAS |
1276197-21-7 |
Fórmula molecular |
C19H24F6N2O5 |
Peso molecular |
478.425 |
Nombre IUPAC |
acetic acid;2,5-bis(1,1-dideuterio-2,2,2-trifluoroethoxy)-N-(piperidin-2-ylmethyl)benzamide |
InChI |
InChI=1S/C17H20F6N2O3.C2H4O2/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11;1-2(3)4/h4-5,7,11,24H,1-3,6,8-10H2,(H,25,26);1H3,(H,3,4)/i9D2,10D2; |
Clave InChI |
RKXNZRPQSOPPRN-PQDNHERISA-N |
SMILES |
CC(=O)O.C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F |
Sinónimos |
N-(2-Piperidylmethyl)-2,5-bis-(2,2,2-trifluoroethoxy)benzamide Acetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 8-hydroxy-3-(2-methoxy-2-oxoethyl)-6-methyl-9-oxo-9H-furo[3,4-b]chromene-1-carboxylate](/img/structure/B593573.png)





![(13-hydroxy-5,5,9,13-tetramethyl-2-tetracyclo[10.2.2.01,10.04,9]hexadecanyl) 3-phenylprop-2-enoate](/img/structure/B593580.png)



